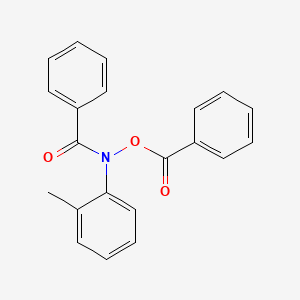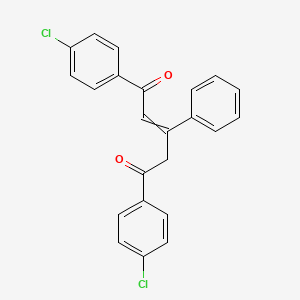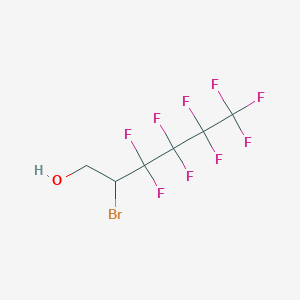
N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an amide functional group (-CONH-) attached to a substituted alanine backbone. The compound’s structure includes two aromatic rings, one with an ethyl group and the other with a methyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylbenzoyl chloride with 2-methyl-3-methylphenylalanine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for better control over reaction conditions, leading to higher efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but with an acetyl group instead of an ethyl group.
N-(3-Amino-4-methylphenyl)benzamide: Contains an amino group and a benzamide moiety.
Uniqueness
N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide is unique due to the presence of both ethyl and methyl groups on its aromatic rings, which influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90304-77-1 |
|---|---|
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N-(3-ethylphenyl)-2-methyl-2-(3-methylanilino)propanamide |
InChI |
InChI=1S/C19H24N2O/c1-5-15-9-7-10-16(13-15)20-18(22)19(3,4)21-17-11-6-8-14(2)12-17/h6-13,21H,5H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
GMGLPUJCIPWWGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)
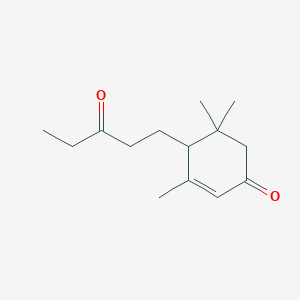


![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)

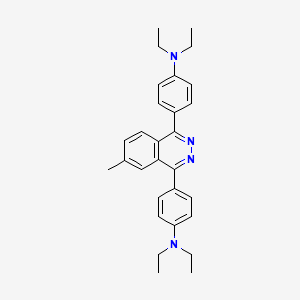
![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)

![2-[(3-Iodoanilino)methyl]phenol](/img/structure/B14371845.png)
